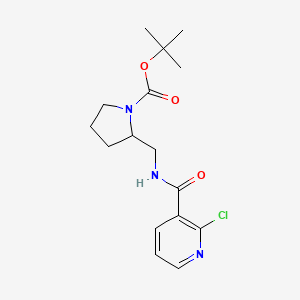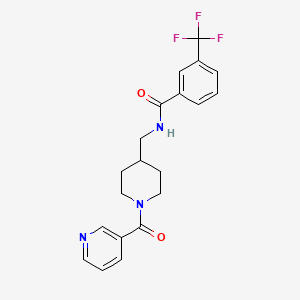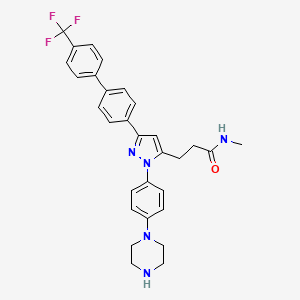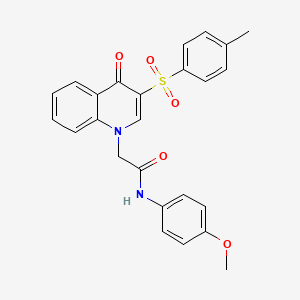
N-(4-methoxyphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, also known as MOTA, is a synthetic compound that has been widely used in scientific research. It belongs to the family of quinoline-based compounds and has shown promising results in various applications, including cancer research, antimicrobial activity, and neuroprotection.
Scientific Research Applications
Crystal Engineering and Host-Guest Complexes
A study focused on the structural aspects of amide-containing isoquinoline derivatives, revealing their potential in forming gels and crystalline solids when treated with mineral acids. These compounds, including structures similar to N-(4-methoxyphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, show strong fluorescence emission, which could be leveraged in material science and sensing applications (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activity
Research into methoxy-indolo[2,1‐a]isoquinolines, compounds structurally related to N-(4-methoxyphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, demonstrated that specific derivatives exhibit significant inhibition of cell proliferation in various cancer cell lines, suggesting potential antitumor applications (Ambros, Angerer, & Wiegrebe, 1988).
Synthesis and Biological Applications
The synthesis of 4-quinolones via N,O-Bis(trimethylsilyl)acetamide-mediated cyclization illustrates the chemical versatility of quinolone derivatives, underscoring their potential in developing new pharmacological agents (Píša & Rádl, 2016). Furthermore, studies on N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives highlight their in vitro anti-tuberculosis activity, pointing towards potential applications in treating bacterial infections (Bai et al., 2011).
Insecticidal Activity
Pyridine derivatives, with structural similarities to the compound , have been explored for their insecticidal properties against various pests, suggesting potential agricultural applications (Bakhite et al., 2014).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-17-7-13-20(14-8-17)33(30,31)23-15-27(22-6-4-3-5-21(22)25(23)29)16-24(28)26-18-9-11-19(32-2)12-10-18/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKRFIOENPHSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

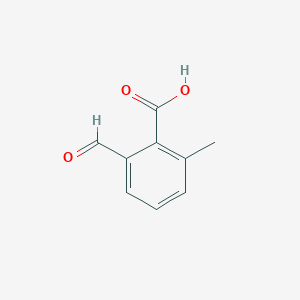

![N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2605439.png)
![N-Boc-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2605442.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2605445.png)
![(3E)-1-benzyl-3-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2605446.png)


![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605454.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2605455.png)
